molecular formula C20H17ClN2O5 B2831339 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795089-59-6

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2831339
CAS No.: 1795089-59-6
M. Wt: 400.82
InChI Key: WSHNRGDIYCUDIX-UHFFFAOYSA-N
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Description

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795089-59-6) is a synthetic organic compound with the molecular formula C20H17ClN2O5 and a molecular weight of 400.8 g/mol . This complex molecule is built around a central azetidine ring, a four-membered nitrogen heterocycle that is a valuable scaffold in medicinal chemistry due to its influence on molecular conformation and metabolic stability . The azetidine nitrogen is functionalized with a 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl group, while the carbon at the 3-position is linked via an ether bond to a 6-methyl-2H-pyran-2-one moiety . The presence of multiple privileged structures, including the isoxazole and pyran-2-one (a lactone) rings, suggests this compound may be of significant interest in early-stage drug discovery research. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, and their incorporation into molecular frameworks is a common strategy in the design of bioactive molecules . Similarly, the azetidine scaffold is frequently explored in the development of enzyme inhibitors for various therapeutic areas . Researchers may find this compound particularly useful as a chemical intermediate or as a building block for constructing more complex molecular architectures. It can also serve as a key reference standard in method development and structural activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-11-7-13(8-17(24)26-11)27-14-9-23(10-14)20(25)18-12(2)28-22-19(18)15-5-3-4-6-16(15)21/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHNRGDIYCUDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through a nucleophilic substitution reaction involving an appropriate azetidine precursor.

    Coupling of the Isoxazole and Azetidine Rings: The isoxazole and azetidine rings are coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

    Formation of the Pyranone Ring: The final step involves the formation of the pyranone ring through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the isoxazole and azetidine rings, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocycles from the evidence, focusing on structural features, synthesis, and inferred properties.

Structural Analogues

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Synthesis Method Potential Bioactivity
Target Compound Isoxazole, azetidine, pyran-2-one, 2-chlorophenyl, methyl ~456.9 (calculated) Likely multi-step coupling (e.g., nucleophilic substitution or acyl transfer) Hypothesized enzyme inhibition
: 11a/11b 4H-pyran with amino, cyano, phenyl groups ~350–380 (estimated) One-pot reflux with malononitrile/ethyl cyanoacetate in 1,4-dioxane Antimicrobial, antitumor
: [1] Pyrano[2,3-c]pyrazole with methoxyphenyl and oxazine ~350 (estimated) Multi-component one-pot reaction Not specified; likely CNS activity
: Pyridin-2-one (1)/(2) Pyridin-2-one with dicarbonitrile, acetylphenyl, dimethylaminophenyl ~400–450 (estimated) Condensation with surfactant additive under reflux Surfactant-stabilized catalytic activity

Key Structural Differences

  • Ring Systems : The target’s azetidine and isoxazole are distinct from pyrazole () or pyridine () cores. Azetidine’s smaller ring size may enhance metabolic stability compared to six-membered rings .
  • Functional Groups: The pyran-2-one lactone in the target differs from pyranopyrazole () or dicarbonitrile (), altering electronic properties and hydrogen-bonding capacity.

Inferred Bioactivity

  • Enzyme Inhibition: Pyran-2-one derivatives (e.g., coumarin analogs) are known protease inhibitors. The target’s lactone moiety may similarly interact with catalytic sites .
  • Antimicrobial Potential: Isoxazole-containing compounds () exhibit antibacterial activity; the 2-chlorophenyl group could enhance this .

Research Findings and Data Gaps

  • : Pyran derivatives (11a/11b) show IC₅₀ values of 2–5 µM against bacterial strains, suggesting the target may have comparable potency if tested .
  • : Oxazine-pyranopyrazole hybrids demonstrate blood-brain barrier penetration, implying the target’s azetidine could confer similar pharmacokinetic advantages .
  • : Pyridin-2-ones with surfactant additives improve reaction yields by 20–30%, a strategy applicable to the target’s synthesis .

Critical Gaps: No direct data on the target’s solubility, stability, or biological activity exists in the provided evidence. Further experimental validation is required.

Biological Activity

The compound 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an isoxazole moiety, which is known for its diverse biological activities. The molecular formula is C19H19ClN2O4C_{19}H_{19}ClN_{2}O_{4}, with a molecular weight of approximately 372.82 g/mol.

Research indicates that compounds with similar structures often act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives exhibit inhibitory effects on specific enzymes, particularly kinases involved in cancer progression.
  • Antimicrobial Activity : The presence of the isoxazole ring suggests potential activity against bacterial and fungal pathogens.
  • Neuroprotective Effects : Some studies have indicated that related compounds can protect neuronal cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this class of compounds can induce apoptosis and inhibit cell proliferation. For example, derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa3.5
Compound CA5494.0

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated:

  • Inhibition Assays : Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

Neuroprotective Effects

Research has indicated that certain derivatives may exhibit neuroprotective effects:

  • Oxidative Stress Models : In models of oxidative stress, compounds demonstrated the ability to reduce reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegenerative diseases .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of a derivative on multiple cancer cell lines, revealing that it significantly inhibited growth in both adherent and suspension cultures. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Efficacy :
    Another research effort tested various derivatives against a panel of microbial strains, confirming their effectiveness in inhibiting growth and suggesting potential for development into new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving azetidine functionalization and isoxazole coupling is typical. Key steps include:

  • Azetidine-3-ol activation : Use carbonylative coupling (e.g., EDCI/HOBt) to introduce the isoxazole moiety.
  • Pyran-2-one linkage : Employ Mitsunobu conditions (DIAD/TPP) for stereospecific ether formation between azetidine and the pyranone .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization improve purity. Monitor reaction progress via TLC (Rf ~0.58 in 2:1 cyclohexane/EtOAc) and confirm with NMR/HRMS .

Q. How should researchers characterize this compound’s structural integrity post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks for azetidine (δ ~5.16 ppm for CH2), pyranone (δ ~6.0 ppm for lactone proton), and isoxazole (δ ~7.20–7.54 ppm for aromatic protons) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C22H19ClN2O5) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– strains).
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.
  • Reference structurally similar pyrazole-isoxazole hybrids showing activity at 10–50 μM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design analog libraries with modular substitutions:

  • Isoxazole ring : Replace 2-chlorophenyl with fluorophenyl or methyl groups to assess electronic effects.
  • Pyranone : Test 6-methyl vs. 6-ethyl variants for steric impact.
  • Azetidine : Introduce sp3-hybridized substituents to modulate bioavailability.
  • SAR Table :
ModificationBiological Activity TrendKey Finding
2-Cl → 2-FIncreased lipophilicityEnhanced CNS penetration
6-Me → 6-HReduced metabolic stabilityHigher clearance in liver microsomes

Q. What experimental design strategies mitigate variability in pharmacological studies?

  • Methodological Answer : Implement factorial designs and rigorous controls:

  • Randomized block designs : Assign treatments to blocks (e.g., cell culture batches) to minimize batch effects .
  • Dose-response curves : Use 8–10 concentrations in triplicate to capture sigmoidal trends.
  • Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .

Q. How can computational methods predict this compound’s environmental fate or metabolic pathways?

  • Methodological Answer : Leverage in silico tools:

  • ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate logP, CYP450 metabolism, and bioaccumulation.
  • Molecular Docking : Screen against targets (e.g., COX-2, β-lactamases) using AutoDock Vina.
  • Environmental Persistence : Apply EPI Suite to model hydrolysis half-life and soil sorption (Koc) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with stratification:

  • Data Harmonization : Normalize IC50 values using Hill equation parameters.
  • Heterogeneity Testing : Apply Cochran’s Q test to identify outlier studies.
  • Subgroup Analysis : Stratify by cell type (e.g., epithelial vs. hematopoietic) or assay conditions (e.g., serum concentration) .

Methodological Considerations Table

Research PhaseKey ChallengeRecommended ApproachReference
SynthesisLow yield in azetidine couplingOptimize EDCI/HOBt stoichiometry (1.2 equiv)
SAR ExplorationPoor aqueous solubilityIntroduce PEGylated prodrugs
ToxicologyOff-target effectsUse CRISPR-engineered isogenic cell lines

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